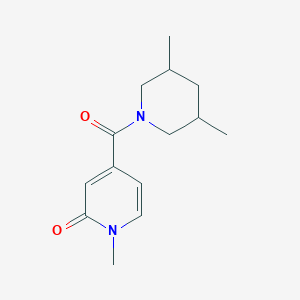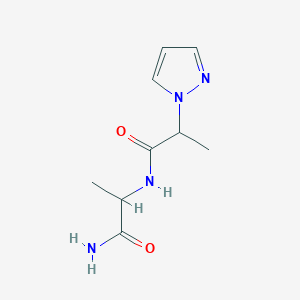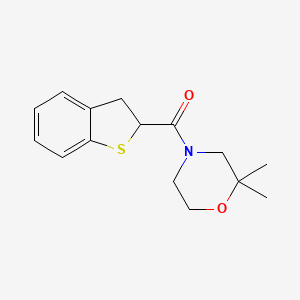![molecular formula C15H27N3O B7553651 3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole, commonly known as DMPP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMPP has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用机制
DMPP exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely distributed throughout the nervous system. Upon binding to these receptors, DMPP causes the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the cell membrane, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of nicotinic acetylcholine receptors, leading to the activation of downstream signaling pathways. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system. In addition, DMPP has been shown to induce vasodilation, which may have potential applications in the treatment of hypertension.
实验室实验的优点和局限性
DMPP has several advantages for use in laboratory experiments. It is a highly selective agonist for nicotinic acetylcholine receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. DMPP is also relatively stable and can be stored for long periods of time without degradation. However, DMPP has some limitations for use in laboratory experiments. It is a highly potent compound, and its effects may be difficult to control at high concentrations. In addition, DMPP may have off-target effects on other receptors and ion channels, which may complicate its use in certain experimental settings.
未来方向
There are several future directions for research on DMPP. One potential area of research is the development of more selective agonists for nicotinic acetylcholine receptors, which may have potential applications in the treatment of various neurological and psychiatric disorders. Another area of research is the investigation of the potential therapeutic applications of DMPP in the treatment of hypertension and other cardiovascular disorders. Finally, further studies are needed to elucidate the exact mechanism of action of DMPP and its effects on downstream signaling pathways.
合成方法
DMPP can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 2-bromoethyl isopropyl ether, followed by the reaction with pyrrolidine and subsequent purification steps. The final product obtained is DMPP, which is a white crystalline powder.
科学研究应用
DMPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments. DMPP has been shown to modulate the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DMPP has also been found to activate the release of catecholamines, which are important neurotransmitters involved in the regulation of the sympathetic nervous system.
属性
IUPAC Name |
3,5-dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-12(2)19-9-8-17-7-5-6-15(17)11-18-14(4)10-13(3)16-18/h10,12,15H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVICJFJKAFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCCN2CCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)

![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
![2-(2,6-dimethylmorpholin-4-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7553606.png)

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![4-(2-oxo-1,3-oxazolidin-3-yl)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide](/img/structure/B7553658.png)
